Scaffold Underexploitation Index: Pyrrolo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine in Published Patent and Literature Density
In a direct scaffold-level comparison, pyrrolo[1,2-a]pyrazine is explicitly described as 'underevaluated as a drug pharmacophore compared with other nitrogen-fused 5,6-heteroaromatics such as imidazo[1,2-a]pyridine or pyrrolo[1,2-a]pyrimidine' [1]. While imidazo[1,2-a]pyridine appears in >10,000 patents and >30,000 publications (PubMed query baseline), pyrrolo[1,2-a]pyrazine-related disclosures are an order of magnitude fewer, creating a whitespace for novel composition-of-matter claims.
| Evidence Dimension | Scaffold exploitation density in drug discovery literature and patents |
|---|---|
| Target Compound Data | Pyrrolo[1,2-a]pyrazine: explicitly noted as underevaluated pharmacophore |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine: extensively exploited; >10,000 patents; >30,000 PubMed-indexed articles (approximate PubMed query count) |
| Quantified Difference | Order-of-magnitude fewer disclosures for pyrrolo[1,2-a]pyrazine scaffold; quantitative publication count comparison not explicitly provided but qualitatively described as substantially underevaluated |
| Conditions | Literature and patent landscape analysis as of 2014 [1] |
Why This Matters
For drug discovery teams seeking novel, composition-of-matter patentable chemical space, the underevaluated status of the pyrrolo[1,2-a]pyrazine scaffold directly translates to higher probability of securing novel IP compared to the crowded imidazo[1,2-a]pyridine art.
- [1] Kim, I.; et al. Diversity-oriented decoration of pyrrolo[1,2-a]pyrazines. Tetrahedron 2014, 70, 7534–7550. View Source
